molecular formula C16H13ClO3 B2522349 2-(2-Chlorophenyl)-6-methoxychroman-4-one CAS No. 101272-90-6

2-(2-Chlorophenyl)-6-methoxychroman-4-one

Cat. No.: B2522349
CAS No.: 101272-90-6
M. Wt: 288.73
InChI Key: JXHVKCPEZSYBLV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-methoxychroman-4-one is a useful research compound. Its molecular formula is C16H13ClO3 and its molecular weight is 288.73. The purity is usually 95%.
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Scientific Research Applications

Structural and Physicochemical Properties

2-(2-Chlorophenyl)-6-methoxychroman-4-one, as a derivative of chromanone, exhibits significant structural and physicochemical properties. For instance, a related compound, 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, demonstrates stability at room temperature in air and undergoes decomposition in a multi-step process when heated, releasing gases like methanol, CO2, CO, and phenol. This compound, characterized by methods such as infrared and UV–VIS spectroscopy, thermal analysis, and X-ray crystallography, has implications for its use in various fields like material science and chemical engineering due to its thermal stability and decomposition properties (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Ligand Characteristics and Metal Chelation

Another derivative, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, has been synthesized and analyzed for its potential as a ligand. This compound shows structural characteristics suitable for forming metal chelates, making it a potential candidate for applications in coordination chemistry and potentially in fields like catalysis or material science. The compound’s structural, spectral, and thermal aspects have been explored through techniques like FTIR, UV–VIS, 1H NMR spectroscopy, and X-ray analysis (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Nonlinear Optical Properties

1-(2-Methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound with a similar structure, has been studied for its high nonlinear optical properties. This research is significant for the development of optical devices, where such compounds could be used due to their favorable optical characteristics. The compound’s structure was identified using various spectroscopic methods, and its optical properties, including bandgap energy and hyperpolarizability, were determined, highlighting its potential in nonlinear optics studies and applications in optical devices (Mostaghni, Shafiekhani & Madadi Mahani, 2022).

Properties

IUPAC Name

2-(2-chlorophenyl)-6-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-19-10-6-7-15-12(8-10)14(18)9-16(20-15)11-4-2-3-5-13(11)17/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHVKCPEZSYBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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